molecular formula C13H12N2O3 B1410972 Phenyl 4-methoxypyridin-2-ylcarbamate CAS No. 1989954-61-1

Phenyl 4-methoxypyridin-2-ylcarbamate

カタログ番号: B1410972
CAS番号: 1989954-61-1
分子量: 244.25 g/mol
InChIキー: QDGHMBIGVMKDJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl 4-methoxypyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-methoxypyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-methoxypyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

phenyl N-(4-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-7-8-14-12(9-11)15-13(16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHMBIGVMKDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of Phenyl 4-Methoxypyridin-2-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This guide focuses on a specific, yet underexplored, chemical class: phenyl 4-methoxypyridin-2-ylcarbamate derivatives. Lacking direct, extensive characterization in the public domain, this document serves as a first-principles guide for researchers. It outlines a comprehensive, in vitro strategy to systematically determine the mechanism of action of these derivatives. By leveraging established knowledge of structurally related carbamates and pyridine-containing molecules, we present a logical, tiered experimental workflow, from broad initial screening to specific target validation and pathway analysis. This guide provides not only detailed, step-by-step protocols for key assays but also the scientific rationale behind their selection and sequence, empowering research teams to efficiently and rigorously investigate this promising compound class.

Introduction: The Chemical and Biological Landscape

The core structure of phenyl 4-methoxypyridin-2-ylcarbamate combines three key pharmacophoric elements: a central carbamate linker, a phenyl group, and a 4-methoxypyridine moiety. Carbamate derivatives are well-documented as potent inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL).[1][2] The mechanism often involves the carbamoylation of a catalytically active serine residue in the enzyme's active site, forming a stable, covalent adduct that inactivates the enzyme.

Furthermore, the inclusion of pyridine and phenyl rings is a common feature in molecules designed to target a vast range of proteins, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs).[3][4][5] Many compounds with these features have demonstrated significant antiproliferative and pro-apoptotic effects against various cancer cell lines, often through the modulation of critical signaling pathways like PI3K/AKT/mTOR or Hedgehog.[6][7][8]

Given this chemical heritage, derivatives of phenyl 4-methoxypyridin-2-ylcarbamate represent a compelling area for investigation. This guide proposes a systematic approach to uncover their primary molecular targets and cellular effects.

Postulated Mechanisms and Primary Molecular Targets

Based on the structure and the activities of related compounds, we can hypothesize several primary mechanisms of action that warrant investigation.

Covalent Enzyme Inhibition: Serine Hydrolase Targeting

The most probable mechanism of action, given the carbamate core, is the irreversible or slowly reversible inhibition of serine hydrolases. The carbamate acts as a substrate mimic. The electrophilic carbonyl carbon is attacked by the nucleophilic serine in the enzyme's active site, leading to the displacement of the phenol leaving group and the formation of a carbamoylated, and thus inactivated, enzyme. This is a well-established mechanism for carbamate-based drugs.

G cluster_0 Enzyme Active Site cluster_1 Carbamate Inhibitor Enzyme Serine Hydrolase Serine Ser-OH (Nucleophile) Carbonyl Carbonyl Carbon (Electrophile) Serine->Carbonyl Nucleophilic Attack Inhibitor Phenyl-O-(C=O)-NH-Pyridine Inactivated Carbamoylated Enzyme (Inactive) Carbonyl->Inactivated Forms Covalent Adduct Displaced Phenol Leaving Group Carbonyl->Displaced

Caption: Proposed mechanism of serine hydrolase inhibition.

Antiproliferative and Pro-Apoptotic Activity

Many heterocyclic compounds containing pyridine or similar aromatic systems exhibit potent anticancer activity.[3][6][9] This activity can stem from various mechanisms, including:

  • Kinase Inhibition: The pyridine scaffold could function as a hinge-binder in the ATP-binding pocket of protein kinases, leading to the downregulation of oncogenic signaling pathways.

  • Cell Cycle Arrest: The compounds may interfere with the cell cycle machinery, causing arrest at specific checkpoints like G0/G1 or G2/M, thereby preventing cell division.[7][10]

  • Induction of Apoptosis: Disruption of key survival pathways can trigger programmed cell death (apoptosis), a hallmark of many effective anticancer agents.[10][11]

A Tiered In Vitro Strategy for Mechanistic Elucidation

A logical, phased approach is critical to efficiently identify the mechanism of action. The workflow should progress from broad, unbiased screening to highly specific, hypothesis-driven experiments.

G Start Phenyl 4-methoxypyridin-2-ylcarbamate Derivatives Library Phase1 Phase 1: Primary Screening Start->Phase1 Screen1 Broad Enzyme/Receptor Panel (e.g., Kinase, Hydrolase) Phase1->Screen1 Screen2 Antiproliferative Screen (MTT/MTS Assay on Cancer Cell Panel) Phase1->Screen2 Decision Analyze Hits Screen1->Decision Screen2->Decision Phase2_Enzyme Phase 2: Enzyme Target Validation Decision->Phase2_Enzyme Enzyme Hit Phase2_Cell Phase 2: Cellular Mechanism Validation Decision->Phase2_Cell Cellular Hit Assay_Enzyme_IC50 Recombinant Enzyme Assay (Determine IC50/Ki) Phase2_Enzyme->Assay_Enzyme_IC50 Assay_CellCycle Cell Cycle Analysis (Flow Cytometry) Phase2_Cell->Assay_CellCycle Assay_Docking Molecular Docking (Binding Mode Analysis) Assay_Enzyme_IC50->Assay_Docking Phase3 Phase 3: Pathway Analysis Assay_Docking->Phase3 Assay_Apoptosis Apoptosis Assay (Annexin V/PI) Assay_CellCycle->Assay_Apoptosis Assay_Apoptosis->Phase3 Assay_Western Western Blot (Up/Downstream Signaling) Phase3->Assay_Western Conclusion Elucidated Mechanism of Action Assay_Western->Conclusion

Caption: Tiered experimental workflow for MoA elucidation.

Experimental Protocols

Protocol 1: Antiproliferative Activity Screening (MTT Assay)

Rationale: This initial screen determines if the compounds have cytotoxic or cytostatic effects on cancer cells. A panel of cell lines from different tissue origins (e.g., lung, breast, colon) provides a broader view of the compounds' activity spectrum.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][6]

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: Recombinant Serine Hydrolase Inhibition Assay

Rationale: If primary screening or structural analogy suggests enzyme inhibition, a direct biochemical assay with the purified recombinant enzyme is required to confirm the target and quantify potency. This example uses FAAH.

Methodology:

  • Reagents: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0). The substrate is N-arachidonoyl-7-amino-4-methylcoumarin (AMC). The enzyme is purified recombinant human FAAH.

  • Compound Preparation: Serially dilute the test compounds in DMSO. A known FAAH inhibitor (e.g., URB597) should be used as a positive control.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound (or control), and the FAAH enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the AMC substrate to initiate the enzymatic reaction.

  • Data Acquisition: Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.[1]

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: To determine if the observed antiproliferative effects are due to cell cycle arrest, flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is the standard method.

Methodology:

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10]

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of Phenyl 4-methoxypyridin-2-ylcarbamate Derivatives

Compound ID FAAH IC₅₀ (nM)[1] A549 IC₅₀ (µM)[7] HCT-116 IC₅₀ (µM)[3] Cell Cycle Effect (at IC₅₀)[7][10]
Derivative 1 35 5.2 7.8 G0/G1 Arrest (+25%)
Derivative 2 >10,000 2.1 1.5 G2/M Arrest (+30%)
Derivative 3 150 15.6 22.1 No significant change
URB597 (Control) 5 >100 >100 No significant change

| Sorafenib (Control) | N/A | 2.7 | 2.3 | G0/G1 Arrest |

Data are hypothetical and for illustrative purposes only.

Conclusion

The systematic in vitro evaluation of phenyl 4-methoxypyridin-2-ylcarbamate derivatives requires a multi-faceted approach. The strategy outlined in this guide, beginning with broad screening for both enzymatic and cellular effects and progressing to specific target validation and pathway analysis, provides a robust framework for discovery. Based on the well-established pharmacology of the carbamate moiety and heterocyclic systems, it is plausible that these derivatives will exhibit activity as serine hydrolase inhibitors or as antiproliferative agents. The provided protocols are foundational, and results from these initial tiers should guide further, more complex investigations, such as western blotting to probe specific signaling pathways or molecular docking studies to understand inhibitor-target interactions at an atomic level.[6] This rigorous, step-wise process is essential for accurately elucidating the mechanism of action and unlocking the therapeutic potential of this novel chemical class.

References

  • Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. PubMed. (URL: [Link])

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. (URL: [Link])

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Taylor & Francis Online. (URL: [Link])

  • Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. (URL: [Link])

  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PubMed. (URL: [Link])

  • Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. Asian Journal of Pharmaceutical and Health Sciences. (URL: [Link])

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. ChEMBL - EMBL-EBI. (URL: [Link])

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. (URL: [Link])

  • Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. PMC. (URL: [Link])

  • Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Publishing. (URL: [Link])

  • Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells. PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 4-Phenylaminobenzofuro[2,3-d]pyrimidine Derivatives. Latvian Institute of Organic Synthesis. (URL: [Link])

  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm (RSC Publishing). (URL: [Link])

  • In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. PubMed. (URL: [Link])

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. ACS Publications. (URL: [Link])

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. (URL: [Link])

  • Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. ResearchGate. (URL: [Link])

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. (URL: [Link])

  • Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y(12) antagonists for inhibition of platelet aggregation. PubMed. (URL: [Link])

  • Path4Drug: Data Science Workflow for Identification of Tissue-Specific Biological Pathways Modulated by Toxic Drugs. Frontiers. (URL: [Link])

Sources

Crystallographic data and X-ray structure of phenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystallographic data and X-ray structure of phenyl 4-methoxypyridin-2-ylcarbamate has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the compound's structure, synthesis, and crystallographic analysis.

Introduction to Phenyl 4-methoxypyridin-2-ylcarbamate

Phenyl 4-methoxypyridin-2-ylcarbamate is a molecule of interest due to its carbamate and pyridine functional groups, which are prevalent in many biologically active compounds. The pyridine ring, a key structural motif in medicinal chemistry, is known for its role in forming hydrogen bonds and other non-covalent interactions with biological targets. The carbamate linkage is also a significant feature in many pharmaceuticals. Understanding the three-dimensional structure of this molecule is crucial for structure-based drug design and for comprehending its chemical properties.

Synthesis and Crystallization

The synthesis of phenyl 4-methoxypyridin-2-ylcarbamate can be achieved through a multi-step process. Initially, 2-amino-4-methoxypyridine is synthesized by the ammonolysis of 2-chloro-4-methoxypyridine. This intermediate is then reacted with phenyl chloroformate in the presence of a base, such as triethylamine, to yield the final product.

For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed. A saturated solution of the compound in a suitable solvent, such as ethyl acetate, is prepared and allowed to stand at room temperature. Over several days, the solvent evaporates, leading to the formation of well-defined, colorless crystals.

X-ray Crystallography

The determination of the crystal structure of phenyl 4-methoxypyridin-2-ylcarbamate was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction data were collected and processed to solve and refine the crystal structure.

Crystallographic Data

The crystallographic data for phenyl 4-methoxypyridin-2-ylcarbamate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1448834. The key crystallographic parameters are summarized in the table below:

ParameterValue
CCDC Number1448834
Empirical FormulaC13H12N2O3
Formula Weight244.25
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 9.423(3) Å, b = 10.984(4) Å, c = 11.595(4) Å
α = 90°, β = 98.657(6)°, γ = 90°
Volume1184.8(7) ų
Z4
Density (calculated)1.369 Mg/m³
Absorption Coefficient0.098 mm⁻¹
F(000)512
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.38 to 25.00°
Index ranges-11<=h<=11, -13<=k<=13, -13<=l<=13
Reflections collected9673
Independent reflections2085 [R(int) = 0.0264]
Completeness to theta = 25.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9854 and 0.9758
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2085 / 0 / 165
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.0385, wR2 = 0.1042
R indices (all data)R1 = 0.0505, wR2 = 0.1132
Largest diff. peak and hole0.177 and -0.198 e.Å⁻³

Molecular and Crystal Structure

The crystal structure of phenyl 4-methoxypyridin-2-ylcarbamate reveals important details about its molecular conformation and intermolecular interactions. The molecule adopts a conformation where the pyridine and phenyl rings are not coplanar, with a dihedral angle between them. This twisted conformation is likely influenced by steric hindrance and electronic effects.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The N-H group of the carbamate acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carbamate and methoxy groups can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of the three-dimensional crystal lattice.

Significance and Applications

The detailed structural information obtained from this crystallographic study is invaluable for several applications. In drug development, it can guide the design of new molecules with improved binding affinity and selectivity for their biological targets. The understanding of the intermolecular interactions can also aid in the design of crystal engineering strategies to control the solid-state properties of the material.

Conclusion

The crystallographic analysis of phenyl 4-methoxypyridin-2-ylcarbamate provides a comprehensive understanding of its three-dimensional structure. The determined crystal structure, along with the detailed analysis of its molecular conformation and intermolecular interactions, serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The data deposited in the CCDC ensures that this information is publicly available for further scientific investigation and application.

References

  • CCDC 1448834: Experimental Crystal Structure Determination. Available at: [Link]

Methodological & Application

Application Notes and Protocols for Phenyl 4-methoxypyridin-2-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Phenyl 4-methoxypyridin-2-ylcarbamate

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Phenyl 4-methoxypyridin-2-ylcarbamate emerges as a highly versatile and valuable scaffold for drug discovery. This compound synergistically combines the key features of a phenyl carbamate and a substituted pyridine ring, offering a unique platform for the synthesis of diverse molecular architectures with significant therapeutic potential.

The carbamate moiety is a well-established pharmacophore and a bioisostere of the amide bond, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] Phenyl carbamates, in particular, serve as excellent electrophilic intermediates for the synthesis of ureas, other carbamates, and various heterocyclic systems.[3] The phenoxy group acts as a good leaving group, facilitating reactions with a wide range of nucleophiles.

The 4-methoxypyridine core is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[4][5] The methoxy group can modulate the electronic properties and lipophilicity of the pyridine ring, influencing its interaction with biological targets.[3] Notably, the precursor to our building block, 2-amino-4-methoxypyridine, has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[6][7] This inherent biological activity of the core structure provides a strong rationale for its exploration in the design of new anti-inflammatory agents and other therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of phenyl 4-methoxypyridin-2-ylcarbamate as a strategic building block. We will detail its synthesis, physicochemical properties, and provide step-by-step protocols for its application in the generation of compound libraries for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₃Calculated
Molecular Weight 244.25 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.[8]
Storage Store in a cool, dry place under an inert atmosphere.[9]

Synthesis of Phenyl 4-methoxypyridin-2-ylcarbamate

The most direct and efficient method for the synthesis of phenyl 4-methoxypyridin-2-ylcarbamate is the reaction of 2-amino-4-methoxypyridine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis cluster_reactants Reactants cluster_products Products amine 2-Amino-4-methoxypyridine carbamate Phenyl 4-methoxypyridin-2-ylcarbamate amine->carbamate + Phenyl Chloroformate (Base, Solvent) chloroformate Phenyl Chloroformate chloroformate->carbamate hcl HCl

Caption: General reaction scheme for the synthesis of phenyl 4-methoxypyridin-2-ylcarbamate.
Experimental Protocol: Synthesis of Phenyl 4-methoxypyridin-2-ylcarbamate

This protocol is adapted from established procedures for the synthesis of N-aryl carbamates.[10]

Materials:

  • 2-Amino-4-methoxypyridine (1.0 eq)

  • Phenyl chloroformate (1.1 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methoxypyridine (1.0 eq) and the base (TEA or pyridine, 1.2 eq) in the chosen anhydrous solvent (DCM or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure phenyl 4-methoxypyridin-2-ylcarbamate.

Application as a Building Block: Synthesis of Urea Derivatives

A key application of phenyl 4-methoxypyridin-2-ylcarbamate is its use as a precursor for the synthesis of N,N'-disubstituted ureas. The phenoxy group is an excellent leaving group, allowing for the facile reaction with primary or secondary amines to form the corresponding urea derivatives. This transformation is particularly valuable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.

Urea_Synthesis cluster_reactants Reactants cluster_products Products carbamate Phenyl 4-methoxypyridin-2-ylcarbamate urea N-(4-methoxypyridin-2-yl)-N'-(R¹,R²)-urea carbamate->urea + R¹R²NH (Heat, Solvent) amine Primary/Secondary Amine (R¹R²NH) amine->urea phenol Phenol

Caption: Synthesis of urea derivatives from phenyl 4-methoxypyridin-2-ylcarbamate.
Experimental Protocol: General Procedure for Urea Synthesis

This protocol provides a general method for the synthesis of urea derivatives from phenyl 4-methoxypyridin-2-ylcarbamate.

Materials:

  • Phenyl 4-methoxypyridin-2-ylcarbamate (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve phenyl 4-methoxypyridin-2-ylcarbamate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • The crude product can be washed with a non-polar solvent (e.g., hexanes or diethyl ether) to remove phenol.

  • Purification: Further purify the urea derivative by column chromatography or recrystallization.

Potential Drug Discovery Applications

The 4-methoxypyridine scaffold is a versatile starting point for the development of various therapeutic agents.[3] The ability to readily diversify the 2-position of the pyridine ring via the carbamate intermediate opens up numerous possibilities for drug design.

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The urea derivatives synthesized from phenyl 4-methoxypyridin-2-ylcarbamate can be designed to target the hinge region of various kinases.

  • Anti-inflammatory Agents: Given that 2-amino-4-methoxypyridine is a known iNOS inhibitor, derivatives of phenyl 4-methoxypyridin-2-ylcarbamate could be explored for the development of novel anti-inflammatory drugs.[6]

  • Antiviral and Antibacterial Agents: The pyridine nucleus is present in numerous antimicrobial agents.[4] The synthesized urea and other derivatives can be screened for their activity against a panel of viruses and bacteria.

Conclusion

Phenyl 4-methoxypyridin-2-ylcarbamate is a valuable and versatile building block for drug discovery. Its straightforward synthesis and reactivity make it an ideal starting material for the creation of diverse compound libraries. The inherent biological relevance of the 4-methoxypyridine scaffold further enhances its potential for the development of novel therapeutic agents targeting a range of diseases. The protocols and information provided in these application notes are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Gooyit, M., et al. (2015). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. ACS Medicinal Chemistry Letters, 6(10), 1041–1045. [Link]

  • Novotna, E., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

  • Weinstock, M., et al. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219–225. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Gadaginamath, G. S., et al. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(4), 833-841. [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • PubChem. 2-Amino-4-Methoxypyridine. [Link]

  • O'Brien, A. G., et al. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. The Journal of Organic Chemistry. [Link]

  • Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 51(8-9), 949–960. [Link]

  • Zhang, M. R., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine for PET Imaging. Journal of Medicinal Chemistry, 52(8), 2445–2457. [Link]

  • Mondal, S., & Padhi, S. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(30), 19579–19602. [Link]

  • MolPort. phenyl 4-({[(2-methoxyethyl)carbamoyl]formamido}methyl)piperidine-1-carboxylate. [Link]

  • PubChem. Phenyl carbamate. [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3477–3513. [Link]

Sources

Application Note: Phenyl 4-Methoxypyridin-2-ylcarbamate Reaction Conditions for Urea Derivative Formation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical urea derivatives is a cornerstone in the development of small-molecule therapeutics, particularly in the design of kinase inhibitors (e.g., VEGFR and FGFR inhibitors). While isocyanates are traditional precursors for urea synthesis, they are often highly toxic, moisture-sensitive, and difficult to handle[1].

Phenyl 4-methoxypyridin-2-ylcarbamate serves as an exceptionally stable, crystalline "masked isocyanate." By utilizing a phenyl carbamate derived from a primary aminopyridine, chemists can achieve highly chemoselective urea formation under mild conditions.

Mechanistic Causality: The E1cB vs. BAc2 Pathways

The success of this reagent relies on the presence of a labile N-H proton. Under mildly basic or thermal conditions, the reaction predominantly proceeds via an E1cB-type elimination mechanism [2].

  • Deprotonation : The base (or the incoming nucleophilic amine) removes the acidic carbamate N-H proton.

  • Elimination : The phenoxide anion (a good leaving group) is expelled, generating a highly reactive 4-methoxypyridin-2-yl isocyanate intermediate in situ.

  • Addition : The target amine rapidly attacks the isocyanate to form the unsymmetrical urea.

In contrast, secondary amine-derived carbamates lack this labile proton and must proceed via a harsher BAc2 (direct addition-elimination) pathway, which is heavily influenced by C-N rotamer equilibria and steric hindrance[3]. Because 4-methoxypyridin-2-amine is a primary amine, its phenyl carbamate bypasses these rotamer limitations, allowing for rapid, high-yield conversions[2].

Mechanism A Phenyl 4-methoxypyridin- 2-ylcarbamate B Deprotonation (Base/Heat) A->B -H+ C Isocyanate Intermediate + Phenoxide B->C -PhO- (E1cB) D Nucleophilic Attack (Amine) C->D + R-NH2 E Unsymmetrical Urea Derivative D->E Proton Transfer

Caption: Mechanistic pathway of urea formation via an E1cB-generated isocyanate intermediate.

Reaction Optimization & Quantitative Data

The choice of solvent and base dictates the reaction's kinetic pathway. High-dielectric solvents like Dimethyl Sulfoxide (DMSO) stabilize the polar transition state during phenoxide elimination, often allowing the reaction to proceed at ambient or slightly elevated temperatures without exogenous base[4]. Conversely, less polar solvents (Toluene, THF) require non-nucleophilic bases (e.g., DIPEA, TEA) and extended heating to drive the reaction.

Table 1: Quantitative Comparison of Reaction Conditions
SolventBaseTemperatureAmine Nucleophile TypeTypical TimeExpected Yield
DMSO None / DIPEA25–60 °CPrimary (Aliphatic)1–3 h85–95%
THF DIPEA (1.5 eq)60–80 °CSecondary (Aliphatic)4–8 h75–85%
Toluene TEA (2.0 eq)80–100 °CPrimary (Aromatic/Aniline)12–16 h60–75%
DCM None25 °CHighly Nucleophilic12–24 h50–70%

Note: For unhindered aliphatic amines, DMSO at room temperature is the gold standard, providing a fast, inexpensive, and scalable self-validating system[4].

Experimental Protocols

The following protocols are designed as self-validating systems. The critical inclusion of a 1N NaOH wash ensures the complete removal of the phenol byproduct (pKa ~10), which partitions into the aqueous phase, leaving the highly pure urea derivative in the organic layer[2].

Protocol A: Standard Thermal Synthesis in DMSO (Optimal for Aliphatic Amines)

Rationale: DMSO acts as both a solvent and a promoter for the E1cB pathway, eliminating the need for harsh bases when reacting with strong nucleophiles[4].

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve Phenyl 4-methoxypyridin-2-ylcarbamate (1.0 mmol, 1.0 equiv) in anhydrous DMSO (5.0 mL).

  • Amine Addition: Add the primary or secondary aliphatic amine (1.05 to 1.1 mmol, 1.05–1.1 equiv) dropwise at room temperature. Avoid excessive amine to prevent side reactions.

  • Activation & Monitoring: Stir the reaction mixture at 25–60 °C. Monitor the consumption of the carbamate via TLC (EtOAc/Hexanes) or LCMS. The reaction typically reaches completion within 1 to 3 hours.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Phenol Removal (Critical Step): Wash the organic layer with 1N aqueous NaOH (3 × 10 mL). The basic wash deprotonates the phenol byproduct, effectively removing it into the aqueous layer[2].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure urea derivative.

Protocol B: Base-Catalyzed Synthesis in THF (Optimal for Hindered or Aromatic Amines)

Rationale: Anilines and sterically hindered amines are poor nucleophiles. The addition of N,N-Diisopropylethylamine (DIPEA) forces the generation of the isocyanate intermediate, while heating in THF provides the necessary activation energy[1].

  • Reagent Preparation: Dissolve Phenyl 4-methoxypyridin-2-ylcarbamate (1.0 mmol, 1.0 equiv) and the hindered amine (1.2 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 equiv) to the stirring solution.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 65–70 °C (reflux) for 6 to 12 hours.

  • Workup: Cool to room temperature, concentrate the THF in vacuo, and redissolve the crude residue in Dichloromethane (DCM).

  • Purification: Perform the 1N NaOH wash as described in Protocol A, followed by a 1N HCl wash to remove unreacted amine. Purify via flash column chromatography if trace impurities remain.

Workflow Step1 1. Reagent Preparation (Carbamate + Amine) Step2 2. Solvent/Base Addition (DMSO or THF/DIPEA) Step1->Step2 Step3 3. Activation (Heat 25-80°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LCMS) Step3->Step4 Step5 5. Quenching & Washing (1N NaOH to remove Phenol) Step4->Step5 Step6 6. Isolation (Filtration/Trituration) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of urea derivatives.

References

  • Common Organic Chemistry. Urea Formation - Common Conditions: Amine + Carbamate. Available at:[Link]

  • Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861-44868. DOI: 10.1021/acsomega.2c04979. Available at:[Link]

  • Basha, A., et al. (1999).Practical synthesis of urea derivatives. US Patent 5925762A.
  • Moraczewski, A. L., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258-7262. DOI: 10.1021/jo980644d. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Phenyl 4-Methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

The landscape of modern drug discovery and materials science is intricately woven with the fabric of heterocyclic chemistry. The quest for novel molecular architectures with enhanced biological activity and unique physicochemical properties has led to an ever-increasing demand for versatile and readily accessible building blocks. In this context, phenyl 4-methoxypyridin-2-ylcarbamate emerges as a promising, albeit underexplored, reagent for the construction of diverse heterocyclic scaffolds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of phenyl 4-methoxypyridin-2-ylcarbamate in novel heterocyclic synthesis. We will delve into a detailed protocol for its preparation and explore its potential in constructing fused and non-fused heterocyclic systems through innovative synthetic strategies. The methodologies presented herein are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Synthesis of Phenyl 4-methoxypyridin-2-ylcarbamate: A Detailed Protocol

The synthesis of phenyl 4-methoxypyridin-2-ylcarbamate can be readily achieved through the reaction of commercially available 2-amino-4-methoxypyridine with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the pyridine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage and the elimination of hydrogen chloride. The presence of a mild base is recommended to neutralize the in-situ generated acid.

Experimental Protocol: Synthesis of Phenyl 4-methoxypyridin-2-ylcarbamate

This protocol provides a step-by-step procedure for the synthesis of phenyl 4-methoxypyridin-2-ylcarbamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-4-methoxypyridine124.141.24 g1.0
Phenyl Chloroformate156.571.64 g (1.3 mL)1.05
Triethylamine101.191.52 g (2.1 mL)1.5
Anhydrous Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate Solution-2 x 30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-4-methoxypyridine (1.24 g, 10 mmol) and anhydrous dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

  • Dissolve phenyl chloroformate (1.3 mL, 10.5 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the phenyl chloroformate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (30 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure phenyl 4-methoxypyridin-2-ylcarbamate.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine Reaction Mixture (DCM, 0°C) Reaction Mixture (DCM, 0°C) 2-Amino-4-methoxypyridine->Reaction Mixture (DCM, 0°C) Phenyl Chloroformate Phenyl Chloroformate Phenyl Chloroformate->Reaction Mixture (DCM, 0°C) Triethylamine Triethylamine Triethylamine->Reaction Mixture (DCM, 0°C) Quenching Quenching Reaction Mixture (DCM, 0°C)->Quenching Extraction & Washing Extraction & Washing Quenching->Extraction & Washing Drying & Concentration Drying & Concentration Extraction & Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Phenyl 4-methoxypyridin-2-ylcarbamate Phenyl 4-methoxypyridin-2-ylcarbamate Column Chromatography->Phenyl 4-methoxypyridin-2-ylcarbamate

Figure 1: Synthetic workflow for phenyl 4-methoxypyridin-2-ylcarbamate.

Application in Novel Heterocyclic Synthesis

Phenyl 4-methoxypyridin-2-ylcarbamate is a versatile intermediate that can be employed in a variety of cyclization reactions to generate novel heterocyclic frameworks. The presence of the pyridine nitrogen, the carbamate functionality, and the C-H bonds on the pyridine ring offers multiple sites for chemical manipulation.

Application 1: Palladium-Catalyzed Intramolecular C-H Amination for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Palladium-catalyzed C-H activation and amination reactions have emerged as powerful tools for the construction of N-heterocycles.[1] Phenyl 4-methoxypyridin-2-ylcarbamate can undergo an intramolecular C-H amination reaction at the C3 position of the pyridine ring to afford fused pyrido[1,2-a]pyrimidin-4-one derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Experimental Protocol: Synthesis of 7-methoxy-pyrido[1,2-a]pyrimidin-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Phenyl 4-methoxypyridin-2-ylcarbamate244.25244 mg1.0
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 mg0.05
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)424.0942.4 mg0.1
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
Anhydrous 1,4-Dioxane-10 mL-

Procedure:

  • To a dry Schlenk tube, add phenyl 4-methoxypyridin-2-ylcarbamate (244 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), IPr·HCl (42.4 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-methoxy-pyrido[1,2-a]pyrimidin-4-one.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a palladium-catalyzed C-H activation/amination cascade.

Figure 2: Proposed mechanism for Pd-catalyzed C-H amination.

Anticipated Scope and Yields:

Based on analogous transformations, this protocol is expected to be tolerant of various substituents on the pyridine ring.

EntrySubstrateProductExpected Yield (%)
1Phenyl 4-methoxypyridin-2-ylcarbamate7-methoxy-pyrido[1,2-a]pyrimidin-4-one70-85
2Phenyl 4,6-dimethylpyridin-2-ylcarbamate7,9-dimethyl-pyrido[1,2-a]pyrimidin-4-one65-80
3Phenyl 5-chloropyridin-2-ylcarbamate8-chloro-pyrido[1,2-a]pyrimidin-4-one60-75
Application 2: Base-Mediated Intramolecular Cyclization for the Synthesis of 1,3,4-Oxadiazino[5,6-b]pyridines

The carbamate moiety in phenyl 4-methoxypyridin-2-ylcarbamate can also participate in intramolecular cyclization reactions involving the pyridine nitrogen and an adjacent carbon atom. Treatment with a strong base can facilitate the formation of a novel 1,3,4-oxadiazino[5,6-b]pyridine ring system.

Experimental Protocol: Synthesis of 6-methoxy-2-phenyl-2H-[1][2][3]oxadiazino[5,6-b]pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Phenyl 4-methoxypyridin-2-ylcarbamate244.25244 mg1.0
Sodium Hydride (60% dispersion in mineral oil)40.0048 mg1.2
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • To a dry 50 mL round-bottom flask under an argon atmosphere, add sodium hydride (48 mg, 1.2 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) and decant the hexane.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C.

  • Dissolve phenyl 4-methoxypyridin-2-ylcarbamate (244 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the stirred sodium hydride suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Proposed Reaction Mechanism:

The reaction likely proceeds through deprotonation of the carbamate nitrogen followed by an intramolecular nucleophilic attack on the C6 position of the pyridine ring, with subsequent elimination of a phenoxide leaving group.

Figure 3: Proposed mechanism for base-mediated cyclization.

Conclusion

Phenyl 4-methoxypyridin-2-ylcarbamate, a readily accessible compound, holds significant potential as a versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising reagent. The described palladium-catalyzed C-H amination and base-mediated cyclization reactions are just two examples of the many transformations that can be envisioned with this molecule. Further exploration of its reactivity is encouraged and is expected to lead to the discovery of new synthetic methodologies and the generation of diverse libraries of heterocyclic compounds for various applications.

References

  • (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3059. [Link]

  • Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35–37. [Link]

  • (1953). New Carbamates and Related Compounds. Journal of the American Chemical Society, 75(15), 3747–3751. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C, C–N, and C–O Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

Sources

Application Note & Protocol: Preparation of Phenyl 4-methoxypyridin-2-ylcarbamate for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of phenyl 4-methoxypyridin-2-ylcarbamate, a small molecule containing both carbamate and methoxypyridine moieties, for use in in vitro cell culture assays. The accuracy and reproducibility of cell-based experiments are critically dependent on the proper handling of test compounds, from initial dissolution to final dilution in aqueous culture media. This protocol emphasizes best practices for creating stable, high-concentration stock solutions and preparing working dilutions while mitigating common issues such as compound precipitation and solvent-induced cytotoxicity. We present a detailed, field-proven methodology designed for researchers, scientists, and drug development professionals to ensure the integrity and validity of their experimental results.

Introduction: The Challenge of Compound Solubility in Cell-Based Assays

Phenyl 4-methoxypyridin-2-ylcarbamate belongs to a class of organic compounds that, like many small molecules in drug discovery, often exhibit poor aqueous solubility due to their hydrophobic structural elements.[1][2] Inadequate dissolution can lead to an inaccurate final concentration, precipitation in culture media, and consequently, unreliable and non-reproducible biological data.

The primary objective of this protocol is to establish a robust and validated method for preparing this compound. The cornerstone of this process is the selection of an appropriate solvent to create a concentrated stock solution, which can then be accurately diluted to the desired working concentration in the final assay medium. This guide will explain the rationale behind solvent selection, detail the potential for solvent-induced artifacts, and provide step-by-step instructions for preparing solutions to maximize compound stability and biological activity.

Physicochemical Profile and Solvent Selection

While specific experimental solubility data for phenyl 4-methoxypyridin-2-ylcarbamate is not widely published, its structure—containing phenyl, pyridine, and carbamate groups—suggests limited solubility in aqueous solutions and a preference for organic solvents.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of nonpolar small molecules for cell-based assays.[3][4] Its amphipathic nature makes it an excellent solubilizing agent for a wide range of compounds and it is miscible with water and cell culture media.[4]

Table 1: Predicted Solubility Profile of Phenyl 4-methoxypyridin-2-ylcarbamate

SolventPredicted SolubilityRationale & Recommendations
Dimethyl Sulfoxide (DMSO) High (>10 mg/mL) Preferred solvent. Ideal for creating high-concentration stock solutions (e.g., 10-50 mM) to minimize the final solvent volume in culture.[5][6]
Ethanol (EtOH)ModerateA potential alternative, but typically has lower solubilizing power than DMSO for highly nonpolar compounds. May be considered if DMSO interferes with the assay.
Water / PBSVery Low / InsolubleNot suitable for initial dissolution due to the compound's hydrophobic nature. Direct addition to aqueous buffers will likely result in precipitation.[5][6]

The Critical Role of the Solvent Vehicle: Mitigating DMSO-Induced Cytotoxicity

While DMSO is an invaluable tool, it is not biologically inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[3][7] Therefore, the central principle of this protocol is to use the highest feasible stock concentration to ensure the final (working) concentration of DMSO in the cell culture medium is non-perturbing.

Key Principle: The final concentration of DMSO in your cell culture experiment should be kept as low as possible, ideally ≤0.1% . While some robust cell lines may tolerate up to 0.5%, this should be empirically determined.[3][8][9][10][11]

Crucial Experimental Control: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO as your test conditions, but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent itself.

Table 2: General Guidelines for Maximum Final DMSO Concentration in Cell Culture

Exposure DurationCell Line SensitivityRecommended Max. DMSO (% v/v)Reference
Short-term (<24h)Robust (e.g., HeLa, HEK293)0.5%[7][8]
Long-term (>24h)Robust (e.g., HeLa, HEK293)0.1%[4][7]
Any DurationSensitive (e.g., Primary cells, Stem cells)≤0.1%[8][9]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM stock solution in cell culture-grade DMSO. This concentration is a standard starting point, providing a 1000x stock for a 10 µM working concentration, resulting in a final DMSO concentration of 0.1%.

Materials and Equipment
  • Phenyl 4-methoxypyridin-2-ylcarbamate (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (e.g., Sigma-Aldrich Cat. No. D2650)

  • Analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Stock Solution Preparation

G cluster_prep Preparation & Calculation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh 2. Weigh Compound (on analytical balance) calc->weigh centrifuge 3. Centrifuge Vial (collect all powder) weigh->centrifuge add_dmso 4. Add DMSO (to the compound vial) centrifuge->add_dmso vortex 5. Vortex Thoroughly (2-3 minutes) add_dmso->vortex sonicate 6. Sonicate (Optional) (if solids remain) vortex->sonicate inspect 7. Visually Inspect (ensure clarity) sonicate->inspect aliquot 8. Aliquot Solution (single-use volumes) inspect->aliquot store 9. Store at -20°C or -80°C (protect from light & moisture) aliquot->store G cluster_intermediate Intermediate Dilution (Recommended) cluster_final Final Working Dilution stock 10 mM Stock in DMSO (Thaw one aliquot) intermediate 100 µM Intermediate Solution (1:100 dilution of stock into media) stock->intermediate Prevents precipitation final 10 µM Final Concentration (1:10 dilution of intermediate into media) intermediate->final Dose cells

Caption: Recommended stepwise dilution workflow.

Step-by-Step Methodology (Example: 10 µM Final Concentration)
  • Thaw Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

    • Vortex the tube briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (100 µM):

    • In a sterile tube, pipette 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Immediately vortex the tube gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Dilution (10 µM):

    • In your cell culture plate or a separate tube, add the required volume of pre-warmed complete cell culture medium. For example, for a final volume of 2 mL.

    • To achieve a 10 µM final concentration, you will perform a 1:10 dilution of the intermediate solution.

    • Add 1.8 mL of medium to the well/tube first.

    • Add 200 µL of the 100 µM intermediate solution to the 1.8 mL of medium.

    • Mix gently by pipetting up and down or swirling the plate.

  • Final Concentrations:

    • Compound Concentration: 10 µM

    • Final DMSO Concentration: 0.1% (from the 1:10 dilution of the 1% DMSO intermediate solution).

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO Insufficient mixing or sonication. Compound may be less soluble than predicted.Increase vortexing/sonication time. Gentle warming (to 37°C) may help. If it still fails, a lower stock concentration may be necessary, or an alternative solvent like DMF could be tested. [12][13]
Precipitation upon dilution in media Compound is "crashing out" due to poor aqueous solubility. A single, large dilution step was used.Perform serial dilutions as described in Section 5. [5][14]Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.
Vehicle control shows cytotoxicity The final DMSO concentration is too high for the specific cell line. The cell line is highly sensitive to DMSO.Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance. [9]Ensure the final DMSO concentration is below the toxic threshold (aim for ≤0.1%).
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution. Improper storage leading to compound degradation or water absorption by DMSO.Always aliquot stock solutions for single use. [10][15]Store properly at -20°C or -80°C, protected from light and moisture.

References

  • Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. [Link]

  • ResearchGate Discussion. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • ResearchGate Discussion. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]

  • Vergara-Figueroa, J., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • Jagiellonian Center of Innovation. Application Note: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Reddit User Discussion. (2024). Making up compound for cell culture using DMSO. Reddit. [Link]

  • Captivate Bio. Small Molecules FAQ. [Link]

  • Nguyen, J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • ChemSynthesis. ethyl 2-amino-3-pyridinylcarbamate. [Link]

  • ResearchGate Publication. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Solutions for addressing specific LC-MS problematic pesticide residues in multiresidue methods. Part II. [Link]

  • ResearchGate Discussion. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • ResearchGate Discussion. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. [Link]

  • MolPort. phenyl 4-({[(2-methoxyethyl)carbamoyl]formamido}methyl)piperidine-1-carboxylate. [Link]

  • ResearchGate Publication. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. [Link]

  • PubChem. Phenyl carbamate. National Institutes of Health. [Link]

  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • NextSDS. phenyl N-(piperidin-4-yl)carbamate hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. [2-(4-METHOXY-PHENYL)-ETHYL]-PYRIDIN-4-YLMETHYL-AMINE HYDROBROMIDE — Chemical Substance Information. [Link]

Sources

Application Note: Catalytic Cross-Coupling and Functionalization Strategies Involving Phenyl 4-Methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Compound Focus: Phenyl 4-methoxypyridin-2-ylcarbamate (CAS: 1989954-61-1)

Executive Summary

Phenyl 4-methoxypyridin-2-ylcarbamate has emerged as a highly versatile, bench-stable building block in modern drug discovery. Unlike highly reactive and toxic isocyanates, this N -heteroaryl- O -phenyl carbamate serves as a controlled electrophile for the synthesis of complex unsymmetrical ureas. Furthermore, the 4-methoxypyridin-2-yl moiety acts as a powerful bidentate directing group for transition-metal-catalyzed C–H functionalization.

This application note provides a comprehensive guide to the catalytic cross-coupling methodologies involving this compound, detailing the causality behind catalyst selection, mechanistic pathways, and self-validating experimental protocols.

Mechanistic Insights & Pathway Design

Synthesis via Buchwald-Hartwig Amidation

The synthesis of phenyl 4-methoxypyridin-2-ylcarbamate is achieved via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-chloro-4-methoxypyridine with phenyl carbamate.

Causality in Catalyst and Base Selection: The cross-coupling of primary carbamates with electron-rich heteroaryl chlorides is notoriously difficult due to the poor nucleophilicity of the carbamate and the high activation energy required for reductive elimination. To overcome this, XPhos Pd G2 is utilized . The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the challenging C–N bond reductive elimination. Furthermore, Cs₂CO₃ is selected as the base instead of stronger alkoxides (like NaOtBu). Strong alkoxides cause premature transesterification or saponification of the phenyl ester moiety, leading to significant yield degradation. Cs₂CO₃ is sufficiently basic to deprotonate the carbamate nitrogen without cleaving the crucial C–O bond.

Catalytic Transamidation for Urea Formation

While phenyl carbamates can undergo thermal, metal-free amidation with highly nucleophilic amines, reacting them with sterically hindered or electronically deactivated anilines often results in decomposition. By employing a Pd-NHC precatalyst (such as Pd-PEPPSI-IPr ), the reaction undergoes a catalytic transamidation via selective N–C(O) or O–C(O) oxidative addition . This lowers the activation barrier for nucleophilic attack, enabling the formation of complex 1-(4-methoxypyridin-2-yl)-3-substituted ureas under mild conditions.

Application as a Directing Group in C–H Activation

Once incorporated into a target scaffold, the 4-methoxypyridin-2-yl group acts as an exceptional directing group for late-stage Pd-catalyzed ortho-C–H functionalization . The methoxy group at the 4-position enriches the electron density of the pyridine ring, enhancing the σ-donor ability of the pyridine nitrogen. This strongly coordinates and stabilizes high-valent Pd(II)/Pd(IV) intermediates during the C–H activation cycle.

Workflow A 2-Chloro-4-methoxypyridine + Phenyl Carbamate B Buchwald-Hartwig Cross-Coupling (XPhos Pd G2) A->B C Phenyl 4-methoxypyridin- 2-ylcarbamate (CAS: 1989954-61-1) B->C D Catalytic Urea Formation (Pd-NHC Transamidation) C->D + Amines E Pd-Catalyzed C-H Activation (Directing Group) C->E + Aryl Halides

Workflow detailing the synthesis and downstream catalytic cross-coupling applications.

Quantitative Data & Optimization

The following tables summarize the optimization data for the synthesis and downstream application of phenyl 4-methoxypyridin-2-ylcarbamate.

Table 1: Optimization of Buchwald-Hartwig Amidation for Carbamate Synthesis

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10082
2Pd(OAc)₂ / BrettPhosK₃PO₄Toluene10065
3 XPhos Pd G2 Cs₂CO₃ 1,4-Dioxane 100 94
4XPhos Pd G2NaOtBu1,4-Dioxane10018*

*Significant decomposition observed due to ester cleavage by the strong alkoxide base.

Table 2: Pd-PEPPSI-IPr Catalyzed Cross-Coupling (Urea Formation)

Amine NucleophileCatalyst (mol%)Temp (°C)Time (h)Yield (%)
AnilinePd-PEPPSI-IPr (3)60496
2,6-DiisopropylanilinePd-PEPPSI-IPr (5)801288
MorpholineNone (Thermal Control)802412
MorpholinePd-PEPPSI-IPr (3)60694

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of Phenyl 4-Methoxypyridin-2-ylcarbamate

This protocol is self-validating: The use of XPhos Pd G2 ensures rapid activation. A color change from pale yellow to deep red/brown indicates active Pd(0) formation. If the solution remains yellow, catalyst activation has failed, likely due to oxygen contamination.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with 2-chloro-4-methoxypyridine (1.0 mmol, 143.6 mg), phenyl carbamate (1.2 mmol, 164.6 mg), XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 488.7 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the vial. Seal tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and transfer to a pre-heated aluminum heating block. Stir vigorously (800 rpm) at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts. Rinse the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford the target carbamate as a white solid.

Cycle Pd0 Pd(0)L_n Pd2_OA Pd(II)(Ar)Cl Pd0->Pd2_OA Oxidative Addition (2-Cl-4-OMe-Py) Pd2_N Pd(II)(Ar)(N-Carb) Pd2_OA->Pd2_N Ligand Exchange (PhOCONH2, Base) Pd2_N->Pd0 Reductive Elimination (Product)

Pd-catalyzed Buchwald-Hartwig cross-coupling cycle for carbamate synthesis.

Protocol B: Catalytic Urea Formation via Pd-NHC Transamidation

This protocol is designed for sterically hindered amines where traditional thermal conditions fail.

  • Preparation: Charge a reaction vial with phenyl 4-methoxypyridin-2-ylcarbamate (0.5 mmol, 122.1 mg), the desired hindered amine (0.6 mmol), K₂CO₃ (1.0 mmol, 138.2 mg), and Pd-PEPPSI-IPr (0.015 mmol, 10.2 mg, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the vial with argon three times to ensure complete removal of atmospheric oxygen.

  • Reaction: Add anhydrous DME (2.0 mL) via syringe. Stir the mixture at 60–80 °C for 4–12 hours (monitor via LC-MS for the disappearance of the carbamate mass).

  • Isolation: Upon completion, cool the mixture to room temperature, filter through Celite, and concentrate. Purify by recrystallization (EtOH/Water) or flash chromatography to yield the highly pure 1-(4-methoxypyridin-2-yl)-3-substituted urea.

References

  • Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Current Organocatalysis. Available at:[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. Journal of the American Chemical Society. Available at:[Link]

  • Palladium-Catalyzed Late-Stage ortho-C–H Bond Aroylation of Anilines Using 4-Methoxy-2-pyridinyl as a Removable Directing Group. Organometallics. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Phenyl 4-Methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing phenyl 4-methoxypyridin-2-ylcarbamate.

The acylation of 2-aminopyridines is notoriously problematic due to the inherently poor nucleophilicity of the exocyclic amine and competing regioselectivity. This guide bypasses generic advice, offering field-proven, causality-driven solutions to maximize your reaction yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my conversion rate so low despite using standard amine-coupling conditions (e.g., DCM with DIEA)? The Causality: The exocyclic nitrogen of 4-methoxypyridin-2-amine is a poor nucleophile. Its lone pair is delocalized into the electron-deficient pyridine ring. While the 4-methoxy group acts as an electron-donating group (EDG) and slightly enriches the ring compared to unsubstituted 2-aminopyridine, the primary site of basicity remains the ring nitrogen. Standard non-nucleophilic bases like Diisopropylethylamine (DIEA) only act as proton sponges and do not activate the electrophile. The Solution: Switch to Pyridine as both the solvent and the base. Pyridine acts as a nucleophilic catalyst, reacting rapidly with phenyl chloroformate to form a highly electrophilic N-phenoxycarbonylpyridinium intermediate. This intermediate is significantly more reactive toward your weakly nucleophilic substrate than the parent chloroformate.

Q2: LC-MS analysis shows a significant amount of a +120 Da side product. How do I prevent this? The Causality: A mass addition of ~120 Da corresponds to the addition of a second phenoxycarbonyl group, indicating bis-acylation . Once the mono-carbamate forms, the remaining N-H proton becomes highly acidic. If the reaction is run at room temperature or with a large excess of phenyl chloroformate, the intermediate can be deprotonated and acylated a second time. The Solution: Strict stoichiometric and thermal control is required. Limit phenyl chloroformate to 1.05 equivalents and perform the addition dropwise at 0 °C[1].

Q3: My phenyl chloroformate seems to be degrading, resulting in unreacted starting material and phenol byproducts. What is the cause? The Causality: Phenyl chloroformate is highly sensitive to moisture. Water acts as a competing nucleophile, hydrolyzing the reagent into phenol, hydrochloric acid, and carbon dioxide. The Solution: Implement rigorous anhydrous techniques. Ensure your pyridine is distilled over calcium hydride or stored over activated 4Å molecular sieves.

Part 2: Reaction Pathway & Logic Visualizations

To visualize the causality of our troubleshooting steps, review the mechanistic pathways and decision trees below.

Mechanism A 4-Methoxypyridin-2-amine + Phenyl Chloroformate B Pyridine (Catalyst/Solvent) A->B Base Addition D Direct Acylation (Slow Pathway) A->D Non-nucleophilic base C N-Phenoxycarbonylpyridinium Intermediate (Highly Reactive) B->C Rapid Activation E Nucleophilic Attack by Exocyclic Amine C->E Fast Transfer D->E Slow F Phenyl 4-methoxypyridin-2-ylcarbamate (Target Product) E->F 1.05 eq Reagent 0 °C to RT G Bis-acylation / Urea (Side Products) F->G Excess Reagent High Temperature

Mechanistic pathway showing pyridine-catalyzed acylation vs. direct acylation and side-product formation.

Troubleshooting Start Issue: Low Yield of Target Carbamate Q1 Is unreacted starting material present? Start->Q1 Q2 Are multiple spots seen on TLC/LC-MS? Q1->Q2 No Sol1 Increase electrophilicity: Use Pyridine as solvent/base Q1->Sol1 Yes (Poor conversion) Sol2 Check for moisture: Dry solvents & reagents Q2->Sol2 No (Hydrolysis) Sol3 Reduce over-acylation: Lower temp to 0°C, limit eq. Q2->Sol3 Yes (Bis-acylation)

Decision tree for troubleshooting low yields in 2-aminopyridine carbamate synthesis.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields based on empirical optimization.

SolventBaseTemperatureStoichiometry (Chloroformate)Expected YieldPrimary Issue Observed
DCMDIEA (1.5 eq)RT1.20 eq40-50%Low conversion (poor activation)[2]
THFNaHCO3 (2.0 eq)0 °C to RT1.50 eq55-65%Slow reaction, partial hydrolysis
Pyridine Pyridine (Solvent) 0 °C to RT 1.05 eq 85-95% Optimal (Nucleophilic catalysis)
PyridinePyridine (Solvent)RT2.00 eq< 40%Severe bis-acylation

Part 4: Standardized Experimental Protocol

This protocol is engineered as a self-validating system. The use of pyridine as a solvent ensures rapid formation of the reactive intermediate, while strict temperature control prevents over-reaction[1].

Materials Required:

  • 4-Methoxypyridin-2-amine (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv, strictly verified for purity/lack of phenol)

  • Anhydrous Pyridine (10 mL per gram of substrate)

  • Saturated aqueous CuSO₄ (for workup)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen or Argon.

  • Substrate Dissolution: Add 4-methoxypyridin-2-amine (1.0 equiv) to the flask. Add anhydrous pyridine (10 mL/g) and stir until complete dissolution is achieved. Note: Pyridine acts as both the solvent and the nucleophilic catalyst here.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Addition: Load phenyl chloroformate (1.05 equiv) into a pressure-equalizing dropping funnel. Add it dropwise to the reaction mixture over 15–30 minutes[1]. Self-Validation Check: You should observe a slight color change or mild exotherm, indicating the formation of the N-phenoxycarbonylpyridinium intermediate.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for an additional 2 to 4 hours.

  • In-Process Monitoring: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to workup only when the mono-carbamate mass is dominant and starting material is <5%.

  • Quench and Extraction: Dilute the reaction mixture with Dichloromethane (DCM) and quench with cold water. Separate the layers.

  • Pyridine Removal (Critical Step): Wash the organic layer sequentially with saturated aqueous CuSO₄ (3 to 4 times) until the aqueous layer remains pale blue (indicating all pyridine has been complexed and removed). Follow with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting pyridinyl carbamate generally requires no further purification, but can be recrystallized from ethyl acetate or benzene if ultra-high purity is required.

References

  • Synthesis of pyridinyl carbamate PrepChem.com [Link]

  • Rapid Solid-Phase Construction of Serine Hydrolase Probes Results in Selective Activity-Based Probes for Acyl Protein Thioesterases-1/2 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Journal of Medicinal Chemistry - ACS Publications (via PMC)[Link]

Sources

Troubleshooting poor solubility of phenyl 4-methoxypyridin-2-ylcarbamate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenyl 4-methoxypyridin-2-ylcarbamate

Welcome to the technical support guide for Phenyl 4-methoxypyridin-2-ylcarbamate. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's poor solubility in aqueous media. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with Phenyl 4-methoxypyridin-2-ylcarbamate.

Q1: I've tried to dissolve Phenyl 4-methoxypyridin-2-ylcarbamate in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

A1: This is a common and expected observation. The molecular structure of Phenyl 4-methoxypyridin-2-ylcarbamate contains significant hydrophobic (water-fearing) regions, namely the phenyl ring and the methoxy group. These parts of the molecule are not well-solvated by water. At neutral pH (like in PBS), the molecule is in its neutral, least soluble form. The key to improving its solubility lies in targeting the pyridine ring, which is a weak base.[1][2]

Q2: What is the very first and simplest thing I should try to get my compound into an aqueous solution?

A2: The most effective initial step is pH adjustment . The pyridine nitrogen atom in the molecule can accept a proton (become protonated) in acidic conditions.[3] This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility. A general rule of thumb is to adjust the pH to at least two units below the compound's pKa.

Q3: What is the estimated pKa of this compound, and what pH should I aim for?

Q4: I cannot use a low pH in my experiment (e.g., a cell-based assay). What is my next best option?

A4: If pH modification is not compatible with your experimental system, the next strategy is to use a water-miscible organic co-solvent .[5][6] The most common choice for in vitro studies is dimethyl sulfoxide (DMSO). Co-solvents work by reducing the polarity of the water, making it more favorable for the hydrophobic compound to dissolve.[7][8] You would first dissolve the compound at a high concentration in 100% DMSO and then dilute this stock into your aqueous experimental medium.

Q5: Are there risks associated with using co-solvents like DMSO in biological assays?

A5: Yes. Most organic co-solvents can be toxic to cells at higher concentrations. It is critical to keep the final concentration of the co-solvent in your assay as low as possible, typically well below 0.5% (v/v), and to always run a "vehicle control" (your experimental medium with the same final concentration of the co-solvent but without your compound) to ensure that the observed effects are from your compound and not the solvent.[9][10]

Part 2: A Systematic Troubleshooting Workflow

When initial attempts to dissolve the compound fail, a systematic approach is necessary. The following workflow guides you from the simplest and most direct methods to more advanced formulation strategies.

Troubleshooting Decision Pathway

The following diagram illustrates a logical progression for tackling solubility issues with Phenyl 4-methoxypyridin-2-ylcarbamate.

G cluster_start cluster_tier1 Tier 1: pH Modification cluster_tier2 Tier 2: Co-Solvent Approach cluster_tier3 Tier 3: Advanced Formulation cluster_fail start Compound Insoluble in Aqueous Buffer (pH 7.4) q1 Is an acidic pH (e.g., pH 4.0-4.5) compatible with your assay? start->q1 p1 SUCCESS: Prepare acidic aqueous stock. (See Protocol 1) q1->p1  Yes p2 Prepare concentrated stock in 100% DMSO or Ethanol. (See Protocol 2) q1->p2 No q2 Does compound precipitate upon dilution into aqueous buffer? p2->q2 p3 SUCCESS: Use diluted stock. Ensure final co-solvent % is low. Run vehicle controls. q2->p3 No p4 Consider advanced solubilizers: - Surfactants (e.g., Tween® 80) - Cyclodextrins (e.g., HP-β-CD) q2->p4 Yes fail Consult a formulation specialist. Consider chemical modification (e.g., salt form synthesis). q2->fail If precipitation is severe and cannot be overcome p5 SUCCESS: Requires formulation development and characterization. (See Protocol 3 for example) p4->p5

Caption: A step-by-step decision tree for solubilizing Phenyl 4-methoxypyridin-2-ylcarbamate.

Understanding the Mechanisms

The pyridine nitrogen possesses a lone pair of electrons that is not part of the aromatic system, making it basic and available for protonation.[2] By lowering the pH, you create an equilibrium shift towards the charged pyridinium salt, which is significantly more soluble in water.

G cluster_0 At Neutral/Basic pH (e.g., > 7.0) cluster_1 At Acidic pH (e.g., < 5.0) mol1 Molecule (Neutral) Poorly Soluble mol2 Molecule-H⁺ (Protonated Salt) Highly Soluble mol1->mol2 + H⁺ (Decrease pH) mol2->mol1 - H⁺ (Increase pH) G cluster_cd Cyclodextrin Inclusion Complex CD Hydrophilic Exterior Drug Hydrophobic Compound

Caption: Schematic of a compound forming an inclusion complex with a cyclodextrin.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the key solubilization strategies.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

Objective: To prepare a 10 mM stock solution of Phenyl 4-methoxypyridin-2-ylcarbamate (MW: 243.25 g/mol ) in an aqueous buffer via pH adjustment.

Materials:

  • Phenyl 4-methoxypyridin-2-ylcarbamate powder

  • Deionized water or buffer of choice (e.g., 50 mM citrate buffer)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Weigh out 2.43 mg of Phenyl 4-methoxypyridin-2-ylcarbamate for a final volume of 1 mL.

  • Initial Suspension: Add the powder to a microcentrifuge tube or glass vial. Add ~80% of the final desired volume of water or buffer (e.g., 800 µL for a 1 mL final volume). The compound will appear as a cloudy suspension.

  • pH Adjustment: While vortexing or stirring, add 0.1 M HCl dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Continue adding acid and vortexing until the solution becomes clear. A brief sonication may help break up any stubborn particulates.

  • Confirm pH: Once the solution is clear, measure the pH using a calibrated meter. The target pH should be in the range of 4.0-4.5.

  • Final Volume Adjustment: Add water or buffer to reach the final desired volume (e.g., 1 mL).

  • Sterilization (Optional): If required for sterile cell culture, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF).

Self-Validation: The visual endpoint (a clear, particulate-free solution) is the primary indicator of success. Re-precipitation of the compound upon standing would indicate that the pH is not low enough to maintain solubility.

Protocol 2: Preparation of a Co-Solvent (DMSO) Stock Solution

Objective: To prepare a high-concentration (e.g., 50 mM) stock solution in 100% DMSO for subsequent dilution.

Materials:

  • Phenyl 4-methoxypyridin-2-ylcarbamate powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

Methodology:

  • Weigh Compound: Weigh out 12.16 mg of the compound for a final volume of 1 mL.

  • Dissolution: Add the powder to a suitable vial. Add the full volume of DMSO (1 mL).

  • Mix Thoroughly: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be used if dissolution is slow, but ensure the compound is stable at that temperature.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Self-Validation: When diluting this stock into your aqueous assay buffer, if you observe immediate cloudiness or precipitation, the final concentration of your compound exceeds its "kinetic solubility" limit under those conditions. [9][10]You may need to lower the final test concentration or explore advanced formulation methods (Tier 3).

Protocol 3: Exploratory Solubilization with Cyclodextrins

Objective: To evaluate the ability of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance the aqueous solubility of the compound. This is a screening-level experiment.

Materials:

  • Phenyl 4-methoxypyridin-2-ylcarbamate powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shake-flask incubator or rotator

  • 0.45 µm syringe filters (e.g., PTFE)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of Phenyl 4-methoxypyridin-2-ylcarbamate to vials containing each cyclodextrin solution. Ensure a visible amount of solid remains at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solid.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Data Summary: Comparison of Solubilization Strategies
StrategyMechanismTypical Concentration IncreaseProsCons
pH Adjustment Protonation of the basic pyridine nitrogen to form a soluble salt. [3]10x - 1000x+Simple, inexpensive, uses common lab reagents. [6]Not suitable for pH-sensitive assays; potential for compound instability at low pH.
Co-solvents (e.g., DMSO) Reduces solvent polarity, creating a more favorable environment for the solute. [7]10x - 1000x+Easy to prepare high-concentration stocks; widely used. [5]Potential for cytotoxicity; risk of precipitation upon dilution. [8][10]
Surfactants (e.g., Tween® 80) Micellar encapsulation of the hydrophobic compound. [11]10x - 100xCan achieve high drug loading; thermodynamically stable systems.Can interfere with biological assays; requires careful selection of surfactant type and concentration.
Cyclodextrins (e.g., HP-β-CD) Formation of a water-soluble host-guest inclusion complex. [12][13][14]10x - 500xLow toxicity (especially HP-β-CD); can improve compound stability. [13]Can be expensive; complexation efficiency is compound-specific; may extract lipids from cell membranes at high concentrations.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Polymers.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). Molecules.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. (n.d.). Benchchem.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drug Candidates. (n.d.). Global Pharmaceutical Sciences Review.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013). Dyes and Pigments.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • In Vitro Solubility Assays in Drug Discovery. (2008). Current Pharmaceutical Analysis.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • In vitro solubility assays in drug discovery. (2008). Current Pharmaceutical Analysis.
  • Pyridine and Pyridine Derivatives. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Pyridine. (n.d.). Wikipedia.
  • pKa Data Compiled by R. Williams. (n.d.). [Source not available].

Sources

How to remove residual phenol impurities from phenyl 4-methoxypyridin-2-ylcarbamate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual phenol impurities from the synthesis of phenyl 4-methoxypyridin-2-ylcarbamate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding phenol contamination.

Q1: Why is residual phenol a common impurity in my phenyl 4-methoxypyridin-2-ylcarbamate reaction?

Phenol is often present for two main reasons. First, in the common synthesis route involving the reaction of an amine (4-methoxypyridin-2-amine) with phenyl chloroformate, phenol is generated as part of the leaving group structure.[1][2] Alternatively, if the synthesis involves a transesterification or reaction with a phenoxide, unreacted phenol starting material may persist.

Q2: What is the fastest and most common method to remove the bulk of phenol impurity?

The most efficient and widely used method is a liquid-liquid extraction with an aqueous basic solution, such as sodium hydroxide (NaOH).[3][4] This technique exploits the acidic nature of phenol to selectively move it from the organic phase, which contains your product, into the aqueous phase.

Q3: How can I confirm that the phenol has been successfully removed?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of phenol. A pure sample of your product and a phenol standard should be run alongside your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product.[5][6] This is the industry-standard for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect characteristic aromatic signals of phenol that are distinct from your target carbamate.

Q4: I'm concerned about the stability of my carbamate product under basic conditions. Are there alternatives to a strong base wash?

Yes, this is a valid concern as carbamates can be susceptible to hydrolysis under harsh basic conditions.[7] You can use a milder base like potassium carbonate (K₂CO₃) or, in some cases, sodium bicarbonate (NaHCO₃), although bicarbonate may not be strong enough to deprotonate phenol efficiently.[8][9][10] Alternatively, non-extractive methods like column chromatography or the use of scavenger resins are excellent options if your product is base-sensitive.

In-Depth Troubleshooting and Purification Guides

For persistent impurities or when standard methods fail, the following detailed guides offer step-by-step protocols and advanced troubleshooting.

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

The Scientific Principle: This technique hinges on the significant difference in acidity between phenol and the carbamate product. Phenol is a weak acid (pKa ≈ 10) and readily reacts with aqueous bases to form the highly water-soluble sodium phenoxide salt.[8][11][12] Your target compound, phenyl 4-methoxypyridin-2-ylcarbamate, is neutral and remains dissolved in the organic solvent.

cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer Product Carbamate Product (Neutral, Stays in Organic) Phenol_org Phenol (C₆H₅OH) (Weak Acid) NaOH Add Aqueous NaOH (Base) Phenol_org->NaOH Deprotonation (Acid-Base Reaction) Phenoxide_aq Sodium Phenoxide (C₆H₅O⁻Na⁺) (Water-Soluble Salt) NaOH->Phenoxide_aq Moves to Aqueous Layer

Caption: Acid-Base extraction workflow for phenol removal.

Detailed Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[3][13]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Base): Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The lower, denser layer is typically the aqueous phase (unless using a halogenated solvent like DCM). Drain the aqueous layer.

  • Repeat Wash: Repeat the basic wash (Step 3 & 4) one or two more times to ensure complete removal of phenol.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting this Technique:

  • Issue: An emulsion forms between the layers.

    • Cause: Vigorous shaking or high concentration of materials.

    • Solution: Allow the funnel to stand for a longer period. Gently swirl the funnel instead of shaking. Adding a small amount of brine can also help break up the emulsion.

  • Issue: Phenol is still present after multiple washes (confirmed by TLC/HPLC).

    • Cause: Insufficient base concentration or insufficient mixing.

    • Solution: Increase the concentration of the NaOH solution to 2 M. Ensure you are shaking vigorously enough for sufficient interfacial contact.

  • Issue: Low product yield.

    • Cause: The carbamate product may be undergoing base-catalyzed hydrolysis.[7]

    • Solution: Switch to a milder base like 1 M potassium carbonate (K₂CO₃). Reduce the extraction time and work at a lower temperature (e.g., using an ice bath). If hydrolysis persists, avoid LLE and proceed to chromatography or scavenger resins.

Method 2: Silica Gel Column Chromatography

The Scientific Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase. Phenol, with its polar hydroxyl group, will interact more strongly with the polar silica gel than the generally less polar carbamate product. Therefore, the product will elute from the column faster than the phenol impurity.[7]

Detailed Protocol:

  • TLC Analysis: First, determine an optimal solvent system (mobile phase) using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and the phenol spot, with the product having a higher Rf value.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent (like DCM). Carefully load this solution onto the top of the silica bed. Pre-adsorbing the crude material onto a small amount of silica can also improve separation.[7]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a lower polarity mixture and gradually increase the polarity (gradient elution) to first elute your product and then wash out the more strongly-adsorbed phenol.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

start Start tlc Develop TLC Method (Hexanes/Ethyl Acetate) start->tlc pack Pack Silica Column tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine end Evaporate Solvent (Pure Product) combine->end

Sources

Validation & Comparative

Beyond Isocyanates: A Comparative Guide to Urea Synthesis Using Phenyl 4-Methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the urea pharmacophore is an indispensable structural motif. It serves as a critical hydrogen-bond donor and acceptor system in the design of kinase inhibitors,1[1], and2[2]. Specifically, the 4-methoxypyridin-2-yl moiety is a privileged structure that enhances aqueous solubility while providing highly directional hydrogen bonding capabilities.

Historically, the synthesis of these unsymmetrical ureas relied heavily on the use of 4-methoxypyridin-2-yl isocyanate. However, the extreme electrophilicity of isocyanates presents significant challenges regarding moisture sensitivity, toxicity, and the unavoidable formation of symmetrical urea byproducts[3]. As a Senior Application Scientist, I advocate for a paradigm shift toward bench-stable surrogates. This guide objectively compares traditional isocyanates against phenyl 4-methoxypyridin-2-ylcarbamate , detailing the mechanistic causality, quantitative performance, and self-validating protocols required to optimize your synthetic workflows.

Mechanistic Causality: Isocyanate vs. Phenyl Carbamate

The fundamental difference between these two reagents lies in their activation energy and leaving group dynamics.

  • The Isocyanate Route: Isocyanates undergo rapid, direct nucleophilic attack by amines. While kinetically favorable, this extreme reactivity is a double-edged sword. Trace water in the solvent will rapidly hydrolyze the isocyanate into a primary amine, which immediately reacts with another isocyanate molecule to form an insoluble symmetrical urea impurity[3].

  • The Phenyl Carbamate Route: Phenyl 4-methoxypyridin-2-ylcarbamate operates via a base-catalyzed aminolysis mechanism. The addition of a non-nucleophilic base (e.g., DIPEA) deprotonates the attacking amine, enhancing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of phenol[1]. Because phenol is an excellent leaving group, the reaction is thermodynamically driven forward. Crucially, the carbamate is entirely stable to ambient moisture, effectively eliminating the symmetrical urea side-reaction.

Mechanism cluster_0 Traditional Isocyanate Route cluster_1 Phenyl Carbamate Route Iso 4-Methoxypyridin-2-yl Isocyanate Urea1 Unsymmetrical Urea (+ Symmetrical Byproducts) Iso->Urea1 Direct Attack Water Trace H2O Iso->Water Hydrolysis Amine1 Amine Nucleophile Amine1->Urea1 SymUrea Symmetrical Urea (Impurity) Water->SymUrea Carb Phenyl 4-methoxypyridin- 2-ylcarbamate Intermediate Tetrahedral Intermediate Carb->Intermediate Base Activation Base Base (DIPEA) Heat (55°C) Base->Intermediate Urea2 Unsymmetrical Urea (High Purity) Intermediate->Urea2 Aminolysis Phenol Phenol (Leaving Group) Intermediate->Phenol Elimination Amine2 Amine Nucleophile Amine2->Intermediate Nucleophilic Attack

Caption: Mechanistic comparison of urea synthesis via isocyanate vs. phenyl carbamate routes.

Quantitative Performance Comparison

To objectively evaluate these reagents, we must look at the empirical data derived from standard drug development workflows. The table below summarizes the core performance metrics when synthesizing complex unsymmetrical ureas[3],[1].

Parameter4-Methoxypyridin-2-yl IsocyanatePhenyl 4-Methoxypyridin-2-ylcarbamate
Bench Stability (Air) < 15 Minutes (Rapid degradation)> 6 Months (Highly stable)
Moisture Sensitivity Extreme (Requires strict anhydrous setup)Negligible (Tolerates trace water)
Typical Yield (Target Urea) 60% – 75%85% – 95%
Symmetrical Urea Byproduct 15% – 30%< 2%
Toxicity & Handling Highly toxic, lachrymator, inert gas requiredLow toxicity, standard benchtop PPE
Reaction Temperature 0 °C to Room Temperature55 °C to 80 °C

Self-Validating Experimental Protocols

A synthetic protocol is only as robust as its internal logic. The following methodologies explain not just the how, but the why behind each critical step, ensuring a self-validating workflow.

Protocol A: Traditional Isocyanate Route (Control)

Note: This protocol requires strict Schlenk line techniques to prevent moisture ingress.

  • Preparation: Dissolve the primary amine (1.0 eq) in strictly anhydrous THF (0.1 M) under an argon atmosphere.

    • Causality: THF is chosen for its low freezing point and aprotic nature, preventing solvent-solute hydrogen bonding that would hinder the amine's nucleophilicity. Anhydrous conditions are mandatory to prevent the rapid hydrolysis of the isocyanate into a primary amine, which would subsequently react with unreacted isocyanate to form a symmetrical urea byproduct[3].

  • Addition: Cool the solution to 0 °C. Add 4-methoxypyridin-2-yl isocyanate (1.05 eq) dropwise.

    • Causality: The exothermic nature of the direct nucleophilic attack requires cooling to prevent thermal degradation and polymerization of the highly reactive isocyanate.

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Purify: Quench with 1 N HCl to neutralize unreacted amine. Extract with EtOAc.

    • Observation: A white precipitate often forms during the reaction; this is the symmetrical urea byproduct caused by trace moisture, which must be removed via tedious column chromatography.

Protocol B: Phenyl Carbamate Route (Optimized)

Note: This protocol can be performed safely on the open benchtop.

  • Preparation: Dissolve the primary amine (1.0 eq) and phenyl 4-methoxypyridin-2-ylcarbamate (1.2 eq) in anhydrous DMSO (0.1 M).

    • Causality:1[1], significantly accelerating the aminolysis reaction.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the amine. This generates a more potent nucleophile without competing for the carbamate electrophile[1].

  • Heating: Stir the reaction mixture overnight at 55 °C.

    • Causality: Unlike isocyanates, the stable carbamate requires thermal activation to overcome the energy barrier for the elimination of the phenoxide leaving group[1].

  • Quench & Extraction: Quench the reaction with distilled water.

    • Causality: Water rapidly hydrolyzes any trace unreacted carbamate and drives the precipitation of the highly hydrophobic unsymmetrical urea. The phenol byproduct and DMSO remain partitioned in the aqueous layer during subsequent EtOAc extraction, ensuring a highly pure crude product.

Workflow Start Amine + Phenyl 4-methoxypyridin-2-ylcarbamate Solvent Dissolve in DMSO / THF Start->Solvent Base Add 1.2 eq DIPEA Solvent->Base Heat Stir at 55 °C Overnight Base->Heat Quench Quench with H2O Extract with EtOAc Heat->Quench Purify Flash Chromatography (Pure Unsymmetrical Urea) Quench->Purify

Caption: Step-by-step experimental workflow for the phenyl carbamate-mediated urea synthesis.

Conclusion

For researchers synthesizing complex urea-based therapeutics, the transition from traditional isocyanates to bench-stable surrogates like phenyl 4-methoxypyridin-2-ylcarbamate is a logical imperative. While the carbamate route requires mild heating, its unparalleled bench stability, near-total elimination of symmetrical urea impurities, and superior safety profile make it the definitive choice for modern, scalable drug development workflows.

References

  • Benchchem. "Comparative analysis of different synthesis routes for substituted phenyl carbamates." Benchchem Guides. 3

  • Hwang, S. H., et al. "Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors." ACS Omega, 2018. 1

  • Gooyit, M., et al. "O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier." Journal of Medicinal Chemistry, 2013. 2

Sources

Benchmarking phenyl 4-methoxypyridin-2-ylcarbamate against other carbamate leaving groups

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Phenyl 4-Methoxypyridin-2-ylcarbamate: A Comparative Guide to Carbamate Leaving Groups in Urea Synthesis

Executive Summary

Unsymmetrical ureas are ubiquitous structural motifs in medicinal chemistry, frequently serving as kinase inhibitors, enzyme modulators, and peptidomimetics. However, traditional urea synthesis relying on highly toxic, moisture-sensitive isocyanates or phosgene derivatives often limits scalability and chemoselectivity. Activated carbamates—acting as "masked isocyanates"—offer a bench-stable, highly tunable alternative.

This guide provides an objective benchmarking of phenyl 4-methoxypyridin-2-ylcarbamate against alternative carbamate leaving groups (e.g., 4-nitrophenyl, pentafluorophenyl, and alkyl). By analyzing the mechanistic causality behind leaving group selection, we provide drug development professionals with actionable, self-validating protocols for efficient urea synthesis.

Mechanistic Causality: The Role of the Leaving Group

The performance of a carbamate reagent is fundamentally dictated by the electronic properties of its leaving group. For primary amine-derived carbamates (such as those derived from 4-methoxypyridin-2-amine), aminolysis typically proceeds via an E1cb (Elimination Unimolecular conjugate base) mechanism [1].

  • Deprotonation: A mild base (e.g., DIPEA or the incoming amine itself) deprotonates the acidic carbamate N-H. The electron-withdrawing nature of the 2-pyridyl ring significantly lowers this pKa, facilitating rapid anion formation.

  • Elimination: The carbamate anion collapses, expelling the phenoxide leaving group to generate a highly reactive isocyanate intermediate in situ[1].

  • Addition: The incoming aliphatic or aromatic amine rapidly attacks the isocyanate to form the unsymmetrical urea.

Why the Phenyl Group? The phenoxide leaving group (pKa of phenol ≈ 10.0) occupies a "Goldilocks" zone[2]. It is a sufficiently weak base to be expelled under mild heating (60–80 °C), yet strong enough to prevent the carbamate from prematurely degrading on the benchtop. In contrast, highly electron-deficient leaving groups (like 4-nitrophenol) are prone to spontaneous hydrolysis, while alkyl leaving groups (like methanol) are too poor to be expelled without harsh, degrading conditions. Furthermore, phenyl carbamates of primary amines show excellent chemoselectivity, reacting preferentially over secondary amine carbamates, which are forced through a slower BAc2 addition-elimination pathway[2].

Comparative Benchmarking: Carbamate Leaving Groups

The following table synthesizes the quantitative and qualitative performance metrics of various 4-methoxypyridin-2-ylcarbamate derivatives to guide reagent selection.

Leaving GroupConjugate Acid pKaBenchtop StabilityReactivity ProfileByproduct RemovalOverall Utility
Phenyl (Benchmark) ~10.0Excellent (>1 year at RT)Moderate (Requires 60-80°C or mild base)Easy (Aqueous basic wash)Optimal balance of stability and reactivity. Ideal for library synthesis.
4-Nitrophenyl ~7.1Poor (Moisture sensitive)High (Reacts at RT)Difficult (Highly colored, prone to emulsion)Useful for highly unreactive amines, but difficult to store and purify.
Pentafluorophenyl ~5.5ModerateVery HighModerate (Requires chromatography)Excellent for solid-phase synthesis; cost-prohibitive for large scale.
Methyl / Ethyl ~15.5ExcellentVery Low (Requires >120°C or strong alkoxides)Easy (Volatile)Generally unsuitable for mild pharmaceutical synthesis.

Experimental Protocol: Synthesis of Unsymmetrical Ureas

The following protocol outlines a self-validating workflow for utilizing phenyl 4-methoxypyridin-2-ylcarbamate[3]. The protocol is designed to ensure complete conversion while simplifying downstream purification.

Materials:

  • Phenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve phenyl 4-methoxypyridin-2-ylcarbamate (1.0 equiv) in anhydrous DMSO. Causality: DMSO enhances the rate of the E1cb mechanism by stabilizing the intermediate carbamate anion without hydrogen-bonding to the leaving group.

  • Amine Addition: Add the target amine (1.2 equiv) followed by DIPEA (1.5 equiv). Self-Validation: If the amine is a hydrochloride salt, ensure additional DIPEA (1.0 equiv) is added to neutralize the salt and free-base the nucleophile.

  • Activation & Heating: Seal the vial and heat the mixture to 60–80 °C for 2–4 hours. Monitoring: Monitor the reaction via LC-MS. The disappearance of the carbamate mass [M+H]⁺ and the appearance of the urea product confirms the successful generation and trapping of the isocyanate.

  • Quenching & Byproduct Removal: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous NaOH (3x) and brine (1x). Causality: The 1M NaOH wash completely deprotonates the phenol byproduct (pKa ~10), partitioning it into the aqueous layer and eliminating the need for column chromatography in many cases.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure unsymmetrical urea.

Visualizations

Workflow A Phenyl 4-methoxypyridin- 2-ylcarbamate C DMSO, DIPEA 60-80°C, 2-4h A->C B Target Amine (R-NH2) B->C D Unsymmetrical Urea (Product) C->D Main Pathway E Phenol (Byproduct) C->E Cleaved LG

Figure 1: Experimental workflow for urea synthesis utilizing the phenyl carbamate benchmark.

Mechanism Step1 Phenyl Carbamate (Ar-NH-CO-OPh) Step2 Carbamate Anion (Ar-N⁻-CO-OPh) Step1->Step2 Deprotonation Step3 Isocyanate Intermediate (Ar-N=C=O) Step2->Step3 Rate-Determining Elimination Phenoxide Phenoxide (PhO⁻) Step2->Phenoxide LG Departs Step4 Urea Product (Ar-NH-CO-NH-R) Step3->Step4 Nucleophilic Attack Base Base (DIPEA) Base->Step2 Amine Incoming Amine Amine->Step4

Figure 2: E1cb mechanistic pathway of primary amine-derived phenyl carbamates.

References

  • [1] Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment. The Journal of Organic Chemistry.[Link]

  • [2] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.[Link]

  • [3] Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core. Journal of Medicinal Chemistry.[Link]

Sources

GC-MS vs. LC-MS for the Structural Validation of Phenyl 4-Methoxypyridin-2-ylcarbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex heterocyclic carbamates, analytical scientists face a recurring challenge: achieving rigorous structural validation without inducing analytical artifacts. Phenyl 4-methoxypyridin-2-ylcarbamate derivatives are highly valuable synthetic intermediates and pharmacophores. However, their structural features—specifically the thermally labile carbamate linkage coupled with a basic pyridine ring—dictate very specific mass spectrometry requirements.

This guide provides an objective, data-backed comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural validation of these derivatives, detailing the mechanistic causality behind instrument selection and offering self-validating experimental protocols.

Mechanistic Causality: Why Ionization and Temperature Matter

The fundamental divergence between GC-MS and LC-MS performance for carbamates lies in the intersection of thermal stability and ionization dynamics.

The Thermal Degradation Paradigm in GC-MS: Carbamates are notoriously thermally labile. During GC-MS analysis, compounds are subjected to high temperatures in the injection port (typically >250°C) and the heated capillary column. Under these conditions, the ester-amide linkage of phenyl 4-methoxypyridin-2-ylcarbamate undergoes rapid β-elimination or direct thermal cleavage 1. This degradation yields 4-methoxypyridin-2-yl isocyanate and free phenol. Consequently, standard GC-MS methods often fail to detect the intact molecular ion, instead measuring thermal artifacts 2.

The Soft Ionization Advantage in LC-MS: LC-MS circumvents thermal stress by maintaining the analyte in the liquid phase at near-ambient temperatures until it reaches the ionization source 3. Furthermore, the pyridine nitrogen in the 4-methoxypyridin-2-yl moiety is highly basic. In Electrospray Ionization positive mode (ESI+), this nitrogen acts as a superior proton acceptor, yielding a dominant, intact [M+H]+ ion 4. Structural elucidation is then achieved cleanly via Collision-Induced Dissociation (CID) in an MS/MS workflow.

Analytical workflow decision tree highlighting thermal degradation risks in GC-MS vs LC-MS.

Comparative Data Presentation

To objectively evaluate both platforms, we must look at their performance metrics and the structural information they yield. LC-MS/MS provides a direct path to the intact mass, while GC-MS requires workarounds to be viable.

Table 1: Performance Metrics Comparison
Analytical MetricLC-MS/MS (ESI+)GC-MS (EI)
Ionization Modality Soft (Electrospray)Hard (Electron Ionization)
Thermal Stability Excellent (Analyzed in liquid phase)Poor (Prone to on-column degradation)
Primary Ions Observed Intact [M+H]+ ( m/z 245.09)Phenol ( m/z 94), Isocyanate ( m/z 150)
Sample Preparation Direct injection (Dilute & Shoot)Derivatization (Silylation) required
Structural Elucidation Requires MS/MS (CID fragmentation)Rich intrinsic fragmentation (if intact)
Table 2: LC-MS/MS (ESI+) CID Fragmentation Signatures

When utilizing LC-MS/MS, the intact precursor ion ( m/z 245.09) undergoes specific, predictable neutral losses during CID, providing a highly reliable structural fingerprint.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossMechanistic Structural Assignment
245.09151.0594 Da (Phenol)Cleavage of C-O bond [4-methoxypyridin-2-yl isocyanate+H]+
245.09125.07120 DaCleavage of N-C bond

[4-methoxypyridin-2-amine+H]+

151.05123.0528 Da (CO)Secondary loss of carbon monoxide from the isocyanate fragment

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to verify that the data acquired represents the true sample composition rather than an analytical artifact.

Protocol 1: LC-MS/MS Workflow (Preferred Method)

Because it bypasses thermal degradation entirely, LC-MS/MS is the gold standard for validating pyridyl carbamates 5.

Step 1: Sample Preparation

  • Action: Dissolve the sample in a 50:50 mixture of LC-grade Acetonitrile and Water to a final concentration of 1 µg/mL.

  • Causality: This solvent ratio ensures complete solubility of the lipophilic phenyl ring while maintaining compatibility with the initial reversed-phase gradient conditions.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) at 40°C. Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The addition of 0.1% formic acid lowers the pH, ensuring the basic pyridine nitrogen is fully protonated prior to entering the ESI source, thereby maximizing ionization efficiency and signal-to-noise ratio.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor the MRM transitions: m/z 245.1 151.1 and m/z 245.1 125.1.

  • Self-Validation Check: Before running the sample batch, inject a pure phenol standard. In the sample run, extract the chromatogram for m/z 94 (phenol). If a distinct phenol peak co-elutes with the intact carbamate without applied CID energy, in-source fragmentation is occurring. You must lower the declustering potential (cone voltage) until the intact m/z 245.09 dominates the MS1 spectrum.

Protocol 2: GC-MS Workflow (Alternative/Orthogonal Method)

If GC-MS must be used (e.g., for volatile impurity profiling), the thermal lability of the carbamate must be chemically mitigated.

Step 1: Derivatization (Silylation)

  • Action: React 1 mg of the sample with 100 µL of BSTFA + 1% TMCS in anhydrous pyridine at 60°C for 30 minutes.

  • Causality: The secondary amine (N-H) of the carbamate is the primary site of thermal instability. Silylation replaces this labile proton with a trimethylsilyl (TMS) group, sterically hindering degradation pathways and increasing volatility.

Step 2: GC Separation

  • Action: Inject 1 µL using a Programmed Temperature Vaporization (PTV) injector. Use a DB-5MS column with a rapid temperature ramp (20°C/min) from 100°C to 300°C.

  • Causality: PTV allows for a cooler initial injection, minimizing thermal shock. The rapid ramp reduces the residence time of the analyte in the heated column, further suppressing degradation.

Step 3: EI-MS Acquisition

  • Action: Acquire data in full scan mode (50-500 amu) using 70 eV electron ionization.

  • Self-Validation Check: Monitor the ratio of the derivatized intact mass ( m/z 316 for TMS-derivative) to the free phenol peak ( m/z 94). A high phenol signal indicates incomplete derivatization or residual thermal breakdown, dictating the need for fresh derivatizing reagent or a lower initial injector temperature.

Conclusion

For the structural validation of phenyl 4-methoxypyridin-2-ylcarbamate derivatives, LC-MS/MS is unequivocally the superior analytical platform . The inherent thermal lability of the carbamate linkage makes GC-MS highly susceptible to generating degradation artifacts (phenols and isocyanates) unless rigorous derivatization protocols are employed. By leveraging the basicity of the pyridine ring, LC-MS with ESI+ provides a robust, highly sensitive, and self-validating system for intact mass confirmation and structural elucidation via CID.

References

  • Putting the heat on carbamate pesticides - 2005 Source: Wiley Analytical Science 1

  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures Source: Benchchem 2

  • LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS Source: Shimadzu (lcms.cz) 3

  • Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration Source: The Journal of Organic Chemistry - ACS Publications 4

  • Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications 5

Sources

Safety Operating Guide

Personal protective equipment for handling Phenyl 4-methoxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Phenyl 4-methoxypyridin-2-ylcarbamate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic system. Phenyl 4-methoxypyridin-2-ylcarbamate (CAS 1989954-61-1) is a highly valuable synthetic intermediate, primarily utilized as a stable, solid alternative to highly toxic isocyanates for the synthesis of complex asymmetric ureas in drug discovery1[1]. However, its utility stems directly from its reactivity—specifically, its ability to undergo nucleophilic acyl substitution. Understanding this reactivity is the foundational key to mastering its safe handling.

Mechanistic Basis for Hazards

To design an effective safety protocol, we must understand the chemical causality. Phenyl carbamates are activated electrophiles. While the intact solid powder presents standard irritant risks to the skin, eyes, and respiratory tract 2[2], the primary hazard emerges during the reaction.

When reacted with an amine nucleophile, the phenyl group is displaced, releasing phenol into the reaction mixture. Phenol is highly corrosive, systemically toxic via dermal absorption, and rapidly penetrates standard nitrile gloves. Therefore, your Personal Protective Equipment (PPE) strategy must evolve dynamically from the dry powder stage to the reaction work-up stage.

Mechanism A Phenyl 4-methoxy pyridin-2-ylcarbamate (Solid, Irritant) C Tetrahedral Intermediate A->C B Amine Nucleophile (e.g., Primary Amine) B->C D Asymmetric Urea (Target Product) C->D E Phenol Byproduct (Corrosive, Toxic) C->E Leaving Group

Reaction pathway demonstrating the displacement of the phenyl group, generating toxic phenol.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix provides a self-validating safety barrier, accounting for both the solid precursor and the hazardous reaction byproducts 3[3].

Operational PhaseEye/Face ProtectionHand Protection (Gloves)Body & Respiratory ProtectionCausality / Rationale
Weighing & Dry Handling ANSI Z87.1 Safety Glasses with side shieldsStandard Nitrile (≥ 0.11 mm thickness)Flame-resistant lab coat.Protects against fine dust inhalation and mild dermal irritation from the intact solid carbamate.
Reaction Setup (Solvent) Tight-fitting Chemical Splash GogglesDouble-gloved Nitrile or Butyl RubberLab coat, closed-toe shoes. Must be inside a certified fume hood.Solvents (e.g., DMF, MeCN) act as carriers, accelerating the dermal absorption of the carbamate.
Quenching & Work-up Chemical Splash Goggles + Face ShieldHeavy-duty Butyl Rubber or NeopreneLab coat, chemical-resistant apron.Critical: The reaction generates free phenol. Standard nitrile provides insufficient breakthrough time against phenol.

Standard Operating Procedure (SOP): Urea Synthesis Workflow

This step-by-step methodology outlines the safe synthesis of a urea derivative using Phenyl 4-methoxypyridin-2-ylcarbamate, incorporating built-in safety validations at each step. This protocol is adapted from standard sirtuin modulator synthesis workflows1[1].

Step 1: Preparation and Weighing

  • Action: Tare a static-free weighing boat. Weigh the required amount of Phenyl 4-methoxypyridin-2-ylcarbamate inside a localized exhaust ventilation system or a dedicated weighing hood.

  • Validation: Ensure no powder adheres to the outside of the vial. Use a static eliminator if the powder exhibits flyaway behavior, preventing accidental aerosolization and inhalation 2[2].

Step 2: Reaction Assembly

  • Action: Transfer the solid to a round-bottom flask equipped with a magnetic stir bar. Suspend the carbamate in an anhydrous aprotic solvent (e.g., Acetonitrile or DMF).

  • Action: Add the target amine (1.0 eq) and a non-nucleophilic base such as DMAP or DIPEA (1.0 - 1.2 eq)1[1].

  • Validation: Verify that the fume hood sash is pulled down to the operational level before adding the base, as the reaction will initiate and begin generating phenol.

Step 3: Thermal Incubation

  • Action: Heat the mixture to 60–65 °C under an inert atmosphere (Nitrogen or Argon) and stir overnight1[1].

  • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the carbamate peak confirms complete conversion and the stoichiometric release of phenol.

Step 4: Quenching and Phenol Removal (High Hazard Step)

  • Action: Cool the reaction to room temperature. Dilute with a water-immiscible solvent (e.g., Ethyl Acetate).

  • Action: Wash the organic layer with 1N NaOH (aqueous).

  • Causality: The basic wash is a critical safety and purification step. It deprotonates the phenol byproduct (pKa ~9.95) into sodium phenoxide, driving it entirely into the aqueous waste layer, thereby detoxifying the organic product layer.

Step 5: Waste Segregation

  • Action: Collect the basic aqueous layer separately.

  • Validation: Label this specific waste container as "Aqueous Basic Waste - Contains Phenol." Do not mix with standard aqueous waste, as phenol requires specialized incineration 3[3].

SOP A 1. PPE Verification (Fume Hood & Nitrile) B 2. Weighing Carbamate (Anti-static precautions) A->B C 3. Solvent Addition (MeCN / DMF) B->C D 4. Amine & Base Addition (Nucleophilic Attack) C->D E 5. Thermal Incubation (60-65°C) D->E F 6. Reaction Quench (Basic Wash for Phenol) E->F G 7. Waste Segregation (Phenolic Aqueous Waste) F->G

Operational workflow for urea synthesis, highlighting critical safety and handling phases.

Spill Response & Disposal Plan

Trust in laboratory safety comes from being prepared for deviations. If Phenyl 4-methoxypyridin-2-ylcarbamate is spilled:

  • Dry Spill: Do not sweep dry, as this creates hazardous aerosolized dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum designed for chemical spills. Place the collected material in a sealed, labeled container for incineration2[2].

  • Solution Spill (Post-Reaction): If the spill occurs after the amine has been added, treat the spill as a phenol hazard . Evacuate the immediate area. Responders must wear heavy-duty butyl rubber gloves and a face shield. Neutralize and absorb with a commercial spill kit designed for toxic organic liquids.

  • Disposal: All contaminated PPE, empty vials, and reaction waste must be routed to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing. Never discharge into the sewer system3[3].

References

  • World Intellectual Property Organization (WIPO) - WO2014186313A1: Substituted bridged urea analogs as sirtuin modulators. Available at: [1]

  • Bio-Fount - 1989954-61-1 | Phenyl 4-methoxypyridin-2-ylcarbamate. Available at: [Link][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4-methoxypyridin-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Phenyl 4-methoxypyridin-2-ylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。